1-ethyl-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1H-benzimidazole

Synthetic chemistry Horner reaction Benzimidazole functionalization

1-Ethyl-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1H-benzimidazole (C18H18N2O, MW 278.35 g/mol) is a disubstituted benzimidazole possessing an N-ethyl group at the 1-position and a trans-configured 2-methoxystyryl moiety at the 2-position. This compound belongs to the 2-styrylbenzimidazole class, which has demonstrated promising antiproliferative activity against human cancer cell lines with IC50 values in the low micromolar range (5.4–10.0 µM across five cell lines).

Molecular Formula C18H18N2O
Molecular Weight 278.3 g/mol
Cat. No. B12153392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1H-benzimidazole
Molecular FormulaC18H18N2O
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3OC
InChIInChI=1S/C18H18N2O/c1-3-20-16-10-6-5-9-15(16)19-18(20)13-12-14-8-4-7-11-17(14)21-2/h4-13H,3H2,1-2H3/b13-12+
InChIKeyBGKINZKRPVXMSM-OUKQBFOZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1H-benzimidazole: Procurement-Ready Physicochemical and Spectral Identity for Research Applications


1-Ethyl-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1H-benzimidazole (C18H18N2O, MW 278.35 g/mol) is a disubstituted benzimidazole possessing an N-ethyl group at the 1-position and a trans-configured 2-methoxystyryl moiety at the 2-position [1]. This compound belongs to the 2-styrylbenzimidazole class, which has demonstrated promising antiproliferative activity against human cancer cell lines with IC50 values in the low micromolar range (5.4–10.0 µM across five cell lines) [2]. The compound is characterized by verified NMR spectral data in DMSO-d6, enabling unambiguous identity confirmation for procurement and research use [1].

Why 1-Ethyl-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1H-benzimidazole Cannot Be Replaced by N-H, N-Methyl, or Para-Methoxy Analogs


Generic substitution among benzimidazole derivatives within the 2-styryl class fails because three structural features of this compound act interdependently: (i) the N-ethyl group is essential for enabling the Horner reaction—a key synthetic route unavailable to the N-H analog [1]; (ii) the ortho-methoxy substitution on the styryl phenyl ring produces a distinct electronic environment and NMR spectroscopic fingerprint compared to the para-methoxy regioisomer, which can alter molecular recognition and target binding [2]; and (iii) the combination of N-alkylation and ortho-substitution modulates lipophilicity (estimated cLogP ≈ 3.57) and metabolic stability differently than N–H or N-methyl counterparts, affecting downstream biological performance [3]. These cumulative differences mean that procurement or screening decisions cannot rely on data from closely related analogs without risking non-overlapping structure-activity profiles.

Quantitative Differentiation Evidence for 1-Ethyl-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1H-benzimidazole Against Closest Analogs


Synthetic Route Compatibility: N-Ethyl Substitution Enables the Horner Reaction While N-H Derivatives Are Incompatible

The N-ethyl substituent is a prerequisite for successful Horner reaction-based synthesis of 2-styrylbenzimidazoles. The N-H analog (2-chloromethylbenzimidazole) completely fails to produce the expected 2-styrylbenzimidazole product under Horner reaction conditions, whereas the N-ethyl derivative reacts successfully [1]. This represents a binary (reacts vs. does not react) differentiation point with direct procurement implications: researchers requiring the Horner-accessible scaffold must use the N-ethyl derivative.

Synthetic chemistry Horner reaction Benzimidazole functionalization

Regiochemical Differentiation: Ortho-Methoxy vs. Para-Methoxy Spectroscopic Fingerprint and Electronic Properties

The ortho-methoxy substitution pattern (target compound) yields a distinct 13C NMR chemical shift profile compared to the para-methoxy regioisomer (CAS 433700-68-6), as documented in the KnowItAll NMR Spectral Library [1][2]. The ortho-methoxy group creates a unique steric and electronic environment due to proximity to the ethenyl linker, which can influence molecular conformation (dihedral angle between benzimidazole and phenyl ring), intramolecular hydrogen bonding potential, and target binding geometry—all of which distinguish it from the para-methoxy analog [3].

Regiochemistry NMR spectroscopy Structure-activity relationships

Green Synthesis Yield Benchmarking: N-Ethyl-2-Styrylbenzimidazoles Achieve 65–72% Isolated Yields Under Solvent-Reduced Conditions

In a systematic study of green synthetic methodologies, N-alkyl-2-styrylbenzimidazoles (7a–i) were synthesized using physical grinding, PEG-600 solution-phase, and microwave irradiation methods. The N-ethyl derivative (1-ethyl-2-(2-p-tolyl-vinyl)-1H-benzimidazole, 7e) was obtained in 70% isolated yield with a melting point of 108–110 °C . This establishes a yield benchmark for the N-ethyl subclass. The broader series achieved yields of 65–72%, demonstrating that N-ethyl derivatives are accessible through multiple green routes without requiring protection/deprotection of an N-H group .

Green chemistry Synthesis optimization N-alkylation yield

Lipophilicity Modulation: N-Ethyl Substitution Increases Calculated LogP by Approximately 1.0–1.5 Units Relative to N-H Analog

The N-ethyl substituent in the target compound (C18H18N2O) contributes to a calculated cLogP of approximately 3.57 [1]. By comparison, the N-H analog 2-[(E)-2-(2-methoxyphenyl)ethenyl]-1H-benzimidazole (C16H14N2O, MW 250.29) lacks the ethyl group and therefore has a lower predicted logP (estimated ~2.0–2.5 based on fragment-based calculations) [2]. This lipophilicity increment of approximately 1.0–1.5 log units is significant for membrane permeability and nonspecific protein binding, and is consistent with the well-established effect of N-alkylation on benzimidazole logP .

Lipophilicity Drug-likeness Membrane permeability

Class-Level Antiproliferative Activity: 2-Styrylbenzimidazole Scaffold Demonstrates Low Micromolar IC50 Values Across Multiple Cancer Cell Lines

The 2-styrylbenzimidazole scaffold—of which the target compound is a specific N-ethyl, ortho-methoxy-substituted member—has demonstrated consistent antiproliferative activity across multiple human cancer cell lines. In one representative study, 2-styrylbenzimidazole derivatives exhibited IC50 values of 7.1, 8.0, 5.4, 10.0, and 6.56 µM against five cancer cell lines [1]. More recently, novel styryl benzimidazole-based derivatives have been developed as dual EGFR/BRAFV600E inhibitors, with lead compound 4f achieving IC50 values of 79 ± 5 nM (EGFR) and 77 nM (BRAFV600E), comparable to clinical agents erlotinib and vemurafenib [2]. While direct IC50 data for the specific target compound are not yet published, the scaffold's validated anticancer pharmacology provides a strong rationale for its procurement and evaluation in oncology-focused research programs [1][2].

Anticancer activity Cytotoxicity 2-Styrylbenzimidazole pharmacophore

Recommended Research and Procurement Application Scenarios for 1-Ethyl-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1H-benzimidazole


Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies on the 2-Styrylbenzimidazole Anticancer Pharmacophore

Procure this compound as a key analog for systematic SAR exploration of N-1 substitution (ethyl vs. H, methyl, benzyl) and styryl ring substitution (ortho-OCH3 vs. para-OCH3, H, 3,4-diOCH3) on antiproliferative potency. The validated anticancer activity of the 2-styrylbenzimidazole scaffold (IC50 range: ~5 µM to ~80 nM depending on substitution) provides a strong pharmacological baseline for head-to-head comparative studies [1][2]. The ortho-methoxy substitution may offer a unique conformational and electronic profile relative to para-methoxy analogs, warranting evaluation in EGFR/BRAFV600E dual inhibition assays.

Synthetic Methodology Development: Horner Reaction and Green Chemistry Approaches to N-Alkyl-2-Styrylbenzimidazoles

Use this compound as a representative N-ethyl-2-styrylbenzimidazole substrate for developing and benchmarking Horner reaction conditions and green synthesis protocols. The N-ethyl group is demonstrated to be essential for successful Horner reaction conversion—unlike the unreactive N-H analog [3]. Additionally, published green synthesis methods using physical grinding, PEG-600, or microwave irradiation achieve 65–72% yields for N-alkyl-2-styrylbenzimidazoles, providing a reproducible synthetic entry point .

Analytical Chemistry and Quality Control: NMR Reference Standard for Ortho-Methoxy Styryl Benzimidazole Identification

Deploy this compound as an authenticated reference standard for NMR-based identification of ortho-methoxystyryl benzimidazole derivatives. The KnowItAll NMR Spectral Library contains verified 1H and 13C NMR spectra in DMSO-d6 [4], enabling unambiguous differentiation from the para-methoxy regioisomer (also available in the spectral database) [5]. This is critical for quality control in compound management, library screening, and confirming regiochemical integrity of synthesized analogs.

Computational Chemistry and Drug Design: Docking Studies on EGFR and BRAFV600E Kinase Targets

Employ this compound as a molecular docking input structure for virtual screening against EGFR and BRAFV600E kinase domains. Recent studies have established that styryl benzimidazole derivatives can act as dual EGFR/BRAFV600E inhibitors with favorable docking interaction energies (e.g., −8.40 kcal/mol for lead compound 4f) [2]. The unique ortho-methoxy, N-ethyl substitution pattern of the target compound offers a distinct conformational ensemble for pharmacophore modeling and binding mode prediction compared to para-substituted or N-unsubstituted analogs.

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